

Technical Guide: N-Allylcyclohexanemethylamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (Cyclohexylmethyl)(prop-2-en-1-yl)amine

CAS No.: 116855-58-4

Cat. No.: B3215888

[Get Quote](#)

Part 1: Executive Summary & Strategic Utility

N-Allylcyclohexanemethylamine (N-Allyl-C-cyclohexylmethylamine) is a versatile secondary amine intermediate used in the synthesis of pharmaceuticals targeting the Central Nervous System (CNS) and antifungal agents. Its structural value lies in its bifunctionality:

- **Lipophilic Anchor:** The cyclohexylmethyl group provides significant lipophilicity (), enhancing blood-brain barrier (BBB) penetration and hydrophobic pocket binding (common in Sigma-1 and NMDA receptor ligands).
- **Reactive Handle:** The allyl group serves as a "latent" functionality. It can be retained as a pharmacophore (as in allylamine antifungals like Naftifine) or derivatized via Heck coupling, olefin metathesis, or radical cyclization to build complex heterocycles.

Key Therapeutic Applications

Therapeutic Class	Structural Role	Target Mechanism
Neuroprotective Agents	Sigma-1 Receptor (σ_1 R) Ligand	The cyclohexyl ring mimics the hydrophobic domain of haloperidol/PB-28 analogs.
Antifungals	Allylamine Pharmacophore	Analogous to Naftifine; inhibits squalene epoxidase.
Analgesics	Opioid Receptor Modulator	Provides steric bulk similar to the cyclopropylmethyl group in Naltrexone.

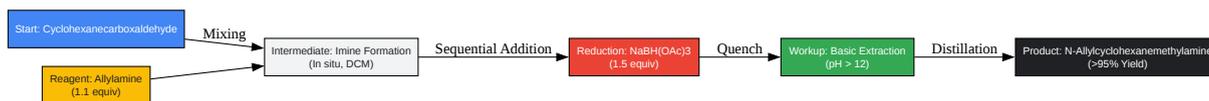
Part 2: Chemical Profile & Properties[1][2][3][4]

Property	Specification
Molecular Formula	
Molecular Weight	153.27 g/mol
Appearance	Clear, colorless to pale yellow liquid
Boiling Point	~205°C (Predicted)
Density	~0.84 g/mL
Solubility	Soluble in DCM, Methanol, THF; Low solubility in water.
pKa	~10.2 (Amine proton)

Part 3: Synthesis Protocol (Preparation of the Intermediate)

While this intermediate can be purchased, in-house synthesis is often required to ensure freshness and avoid oxidation of the allyl group. The Reductive Amination route is preferred over direct alkylation (Allyl Bromide + Cyclohexylmethylamine) to prevent over-alkylation to the tertiary amine.

Workflow Diagram (Graphviz)



[Click to download full resolution via product page](#)

Figure 1: Selective synthesis via reductive amination to avoid bis-allylation.

Detailed Protocol

Objective: Synthesize 100g of N-Allylcyclohexanemethylamine.

Reagents:

- Cyclohexanecarboxaldehyde (CAS 2043-61-0): 65.0 mL (0.53 mol)
- Allylamine (CAS 107-11-9): 44.0 mL (0.58 mol, 1.1 equiv)
- Sodium Triacetoxyborohydride (STAB): 170 g (0.80 mol, 1.5 equiv)
- Dichloromethane (DCM): 1.0 L
- Acetic Acid: 30 mL (Catalytic/Buffer)

Step-by-Step Procedure:

- Imine Formation:
 - Charge a 2L 3-neck round-bottom flask with DCM (1.0 L) and Cyclohexanecarboxaldehyde (65.0 mL).
 - Cool to 0°C using an ice bath.
 - Add Allylamine (44.0 mL) dropwise over 20 minutes. Exothermic reaction.[1]

- Add Acetic Acid (30 mL). Stir at room temperature (25°C) for 2 hours.
- Checkpoint: Monitor by TLC (or GC) for disappearance of aldehyde.
- Reduction:
 - Cool the mixture back to 0°C.
 - Add Sodium Triacetoxyborohydride (STAB) in portions over 30 minutes. Gas evolution (H₂) may occur; ensure venting.
 - Allow to warm to room temperature and stir overnight (12 hours).
- Quench & Isolation:
 - Quench reaction by slow addition of saturated solution (500 mL).
 - Adjust pH to >12 using 1M NaOH. Crucial: The amine must be in free-base form to extract.
 - Separate the organic layer.^[2]^[3] Extract the aqueous layer with DCM (2 x 200 mL).
 - Combine organics, dry over anhydrous , and filter.
- Purification:
 - Concentrate under reduced pressure.^[2]
 - Purify via vacuum distillation (bp ~90-95°C at 10 mmHg) to obtain a clear liquid.

Self-Validating Check:

- ¹H NMR (CDCl₃): Look for the doublet at 3.25 (Allyl

) and doublet at

2.45 (Cyclohexyl

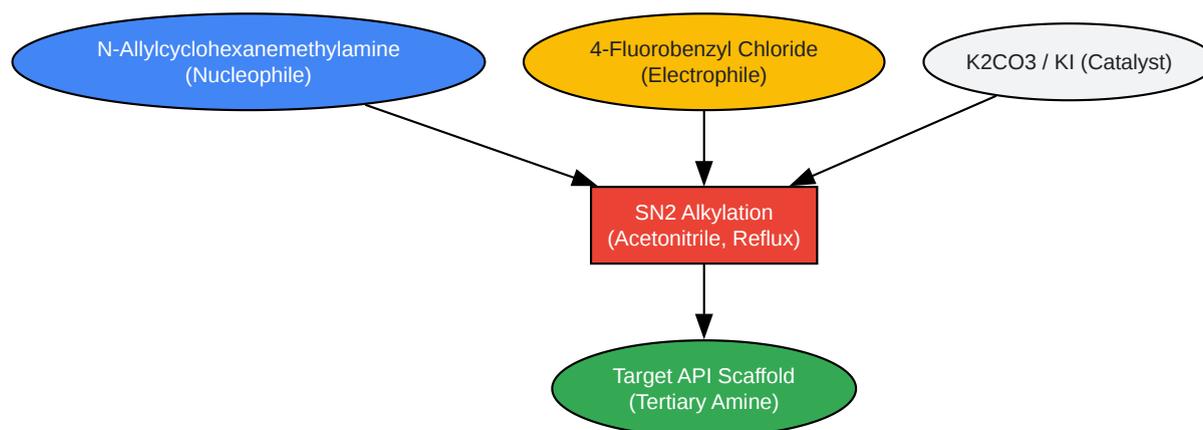
). The absence of a singlet at

9.6 confirms aldehyde consumption.

Part 4: Application Protocol (Pharmaceutical Coupling)

This section describes using the intermediate to synthesize a Sigma-1 Receptor Ligand Analog (Generic structure: N-Allyl-N-cyclohexylmethyl-N-(substituted-benzyl)amine).

Reaction Logic Diagram



[Click to download full resolution via product page](#)

Figure 2: Convergent synthesis strategy for Sigma-1 ligand library generation.

Coupling Protocol

Objective: Couple the intermediate with 4-Fluorobenzyl chloride.

Reagents:

- N-Allylcyclohexanemethylamine (Intermediate from Part 3): 1.53 g (10 mmol)
- 4-Fluorobenzyl chloride: 1.44 g (10 mmol)
- Potassium Carbonate (): 2.76 g (20 mmol)
- Potassium Iodide (KI): 0.16 g (1 mmol, Catalyst)
- Acetonitrile (ACN): 50 mL

Procedure:

- Setup: In a 100 mL round-bottom flask, dissolve the Intermediate (1.53 g) in ACN (50 mL).
- Addition: Add and KI. Stir for 5 minutes.
- Alkylation: Add 4-Fluorobenzyl chloride dropwise.
- Reflux: Heat the mixture to reflux (80-82°C) for 6-8 hours.
 - Mechanism:[4] The secondary amine performs an attack on the benzyl chloride, facilitated by the Finkelstein-like effect of KI.
- Workup:
 - Cool to room temperature.[3] Filter off inorganic salts ().
 - Evaporate the solvent.
 - Redissolve residue in Ethyl Acetate, wash with water and brine.
- Salt Formation (Optional for Stability):

- Dissolve the crude oil in diethyl ether.
- Add HCl in dioxane (4M) dropwise to precipitate the Hydrochloride salt.
- Filter and dry the white solid.

Part 5: Analytical Characterization

To validate the identity of N-Allylcyclohexanemethylamine, use the following parameters:

Method	Expected Signal/Result	Interpretation
1H NMR (400 MHz, CDCl ₃)	5.8-5.9 (m, 1H)	Allyl internal alkene proton (-CH=).
5.1-5.2 (d, 2H)	Allyl terminal alkene protons (=CH ₂).	
3.25 (d, 2H)	Allylic methylene (-N-CH ₂ -CH=).	
2.40 (d, 2H)	Cyclohexylmethyl methylene (-N-CH ₂ -Cy).	
0.9-1.8 (m, 11H)	Cyclohexyl ring protons.	
¹³ C NMR	136.5, 116.0	Allyl alkene carbons.
55.4, 52.1	N-methylene carbons.	
GC-MS (EI)	m/z 153	Parent ion.
m/z 112	Loss of allyl group (common fragmentation).	
m/z 70	Cyclohexyl fragment.	

Part 6: Health, Safety, and Environment (HSE)

- Hazard Class: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).
- Handling:
 - Allyl amines are notoriously toxic and can be lachrymators. All operations must be performed in a fume hood.
 - Wear butyl rubber gloves (nitrile may degrade with prolonged exposure to allyl amines).
- Storage: Store under Nitrogen at 2-8°C. Secondary amines can absorb from air to form carbamates; keep tightly sealed.

Part 7: References

- Synthesis of Secondary Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 1996, 61(11), 3849-3862. [Link](#)
- Sigma Receptor Ligands: Collina, S., et al. "Sigma-1 receptor modulators: a patent review." *Expert Opinion on Therapeutic Patents*, 2013, 23(5), 597-613. (Contextualizing cyclohexyl-amine scaffolds).
- Allyl Amine Reactivity: Trost, B. M.[5] "The Palladium Catalyzed Nucleophilic Addition to Allylic Systems." *Accounts of Chemical Research*, 1980, 13(11), 385-393. (Reference for downstream Heck/Tsuji-Trost applications).
- Chemical Identity: PubChem Compound Summary for CAS 22416-98-4. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)

- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [3. Synthesis of cis-\(N-\(pyridin-4-ylmethyl\)-2-\(3-\(m-tolyloxy\)cyclohexyl\)propan-1-amine\) \[protocols.io\]](#)
- [4. \(PDF\) A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines \[academia.edu\]](#)
- [5. Allylic amine synthesis by C-C coupling \[organic-chemistry.org\]](#)
- [To cite this document: BenchChem. \[Technical Guide: N-Allylcyclohexanemethylamine as a Pharmaceutical Intermediate\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3215888#using-n-allylcyclohexanemethylamine-as-a-pharmaceutical-intermediate\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com